molecular formula C6H7IN2 B092730 2-Iodo-4,6-dimethylpyrimidine CAS No. 16879-40-6

2-Iodo-4,6-dimethylpyrimidine

Cat. No. B092730
CAS RN: 16879-40-6
M. Wt: 234.04 g/mol
InChI Key: HYQMOIDHGGDJMH-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific compound of interest has iodine and methyl groups attached to the pyrimidine ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine was achieved using guanidine nitrate, acetylacetone, and sodium carbonate, with water as the reaction medium, resulting in a high yield under optimal conditions . Another study reported the iodination of 4-amino-2,6-dimethylpyrimidine, which unexpectedly produced a 2-iodomethyl derivative rather than the anticipated 5-iodo derivative, indicating a regiospecific functionalization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for intramolecular hydrogen bonding and the existence of isomeric forms. For example, novel 2-ureido-4-ferrocenylpyrimidines were synthesized, and their structure was supported by XRD analysis and spectroscopic data, revealing intramolecular hydrogen bonding and the presence of two isomeric forms .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones produced 2-aryl quinazolin-4(3H)-ones, demonstrating the utility of iodine in the selective synthesis of pyrimidine derivatives . Additionally, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols approached physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals were examined, revealing potent antioxidant properties . The ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one was studied, showing different bonding modes with divalent metal ions and differences in infrared spectra between N- and O-bonded ligands .

Scientific Research Applications

Field

This application falls under the field of Crystallography .

Application

2-Iodo-4,6-dimethylpyrimidine has been studied for its crystal structure and supramolecular architecture .

Method

The non-H atoms of the molecule are located on a crystallographic mirror plane. The H atoms of the methyl groups are therefore disordered over two positions of equal occupancy .

Results

In the crystal structure, short intermolecular I⋯N contacts [3.390 (3) Å] are found, linking the molecules into zigzag chains. In addition, there are intermolecular π-π stacking interactions between the pyrimidine rings of adjacent molecules [centroid–centroid distance = 3.5168 (10) Å], resulting in a two-dimensional supramolecular architecture .

Non-Linear Optical (NLO) Applications

Field

This application falls under the field of Optical Physics .

Application

2-Amino-4,6-dimethylpyrimidine benzoic acid (2APB), a derivative of 2-Iodo-4,6-dimethylpyrimidine, has been investigated for non-linear optical (NLO) applications .

Method

The 2APB single crystal was grown by the slow evaporation method using water as a solvent . The crystalline perfection of the grown 2APB single crystal was analysed using high-resolution X-ray diffraction (HR-XRD) measurement .

Results

The 2APB crystal has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis . The 2APB crystal was thermally stable up to 140 °C, which was evident from the thermogravimetric (TG) and differential thermal analysis (DTA) . The third-order non-linear optical (NLO) susceptibility (χ (3)) value was calculated from Z-scan technique, which involves open and closed aperture measurements .

Synthesis of 2-Anilinopyrimidines

Field

This application falls under the field of Organic Chemistry .

Application

2-Iodo-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines . These compounds are important because they are used in the development of various pharmaceuticals .

Method

The synthesis involves aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Results

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained . The efficiency of the reaction was found to be dependent on the substituents .

Cross-Coupling Reaction

Field

This application falls under the field of Organic Chemistry .

Application

2-Iodo-4,6-dimethylpyrimidine has been used in a cross-coupling reaction with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) in the presence of a palladium catalyst .

Method

The reaction was carried out in the presence of tetrakis (triphenylphosphine) palladium .

properties

IUPAC Name

2-iodo-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMOIDHGGDJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465833
Record name 2-iodo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4,6-dimethylpyrimidine

CAS RN

16879-40-6
Record name 2-Iodo-4,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16879-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4,6-dimethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
QM Jiang, GY Mao, LY Hao, XQ Hao… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C6H7IN2, the non-H atoms of the molecule are located on a crystallographic mirror plane; the H atoms of the methyl groups are therefore disordered over two …
Number of citations: 10 scripts.iucr.org
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
The following bipyrimidinyls and related biaryls have been prepared: 6,6′-dimethyl-2,2′-diphenyl-4,4′-bipyrimidinyl, 2,2′-diphenyl-5,5′-bipyrimidinyl, 2,2′-bismethylthio-5,5′-…
Number of citations: 16 pubs.rsc.org
H Yamanaka, M Annaka, Y Kondo… - Chemical and …, 1985 - jstage.jst.go.jp
In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethy1pyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (…
Number of citations: 31 www.jstage.jst.go.jp
M Palucki - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyrimidine entity is one of the most prominent structures found in nucleic acid chemistry. Pyrimidine derivatives including uracil, thymine, cytosine, adenine, and …
Number of citations: 3 www.sciencedirect.com
T SAKAMOTO, H ARAKIDA, K EDO… - Chemical and …, 1982 - jstage.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 19 www.jstage.jst.go.jp
ZQ Wang, C Xu, XM Dong, YP Zhang, XQ Hao… - Inorganic Chemistry …, 2011 - Elsevier
An iridium(III) pyrimidine complex Ir(NDMP) 2 acac (NDMP = 2-(2-naphthyl)-4,6-dimethylpyrimidine, acac = acetylacetonate) was synthesized and characterized by 1 H NMR, 13 C NMR…
Number of citations: 17 www.sciencedirect.com
LM Qiang, JL Si, XM Dong, XQ Hao, K Lu… - … -New Crystal Structures, 2011 - degruyter.com
Crystal structure of 2-(2-naphthyl)-4,6-dimethylpyrimidine, C16H14N2 Page 1 Crystal structure of 2-(2-naphthyl)-4,6-dimethylpyrimidine, C16H14N2 Li-Ming QiangI, Jun-Ling SiII, Xin-…
Number of citations: 3 www.degruyter.com
坂本尚夫, 荒木田廣子, 江戸清人, 山中宏 - … and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 3 jlc.jst.go.jp
DH Yu, JY Wu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C9H10N4, consists of two molecules in which the dihedral angles between the planes of the imidazole and pyrimidine rings are 4.8 (1) and …
Number of citations: 6 scripts.iucr.org
K EDO, T SAKAMOTO, H YAMANAKA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The pyrimidine derivatives containing an acetylenic side chain were synthesized by means of the reaction of alkyl-(or phenyl) acetylenes with twelve kinds of 2-, 4-, and 5-…
Number of citations: 76 www.jstage.jst.go.jp

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